N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
Description
N¹-Cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a pyridazinone derivative characterized by a 6-oxo-pyridazine core substituted with a 2-thienyl group at position 3 and a cyclohexyl acetamide moiety at position 1. Pyridazinones are recognized for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
N-cyclohexyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(17-12-5-2-1-3-6-12)11-19-16(21)9-8-13(18-19)14-7-4-10-22-14/h4,7-10,12H,1-3,5-6,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPVHVSVLCBFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the pyridazinyl ring, followed by the introduction of the thienyl group and the cyclohexyl group through various coupling reactions. The final step usually involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of N1-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Studies have shown that compounds containing the pyridazinone moiety exhibit significant anti-inflammatory properties. For instance, research indicates that similar derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Anticancer Properties
N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide has been investigated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent . The mechanism involves the activation of apoptotic pathways, which can be further explored for drug development.
Antimicrobial Effects
Recent investigations into the antimicrobial properties of pyridazinone derivatives indicate that this compound may exhibit activity against various bacterial strains. This suggests its utility in developing new antibiotics or adjuvant therapies .
Case Study 1: Anti-inflammatory Mechanism
A study published in a pharmacological journal examined the anti-inflammatory effects of a related pyridazinone compound. The researchers found that treatment with the compound reduced inflammation markers in animal models, supporting its potential use in inflammatory conditions like arthritis .
Case Study 2: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound demonstrated a dose-dependent response in inhibiting cell proliferation. The findings suggest that further exploration could lead to the development of effective cancer therapies based on this scaffold .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N1-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and pharmacokinetic profiles of pyridazinyl acetamides are heavily influenced by substituents. Key analogs and their distinguishing features are summarized below:
Key Observations:
- Cyclohexyl vs.
- Electron-Withdrawing Effects: The trifluoromethyl group in the phenyl analog may increase metabolic stability but reduce solubility compared to the thienyl group in the target compound.
- Heterocyclic Substituents: Thiomorpholinyl and thiazole groups in introduce sulfur atoms, which could influence hydrogen bonding and redox activity.
Antimicrobial Activity
- Thienyl-Containing Analogs: Compounds with 2-thienyl substituents (e.g., 5-(2-thienyl)-1,3,4-oxadiazoles) exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria . The target compound’s thienyl group may contribute to similar activity, though direct evidence is lacking.
- Pyridazinone Core: Pyridazinones are associated with antimicrobial and anti-inflammatory effects . The 6-oxo group in the target compound may enhance hydrogen bonding to microbial targets.
Metabolic and Pharmacokinetic Behavior
- Cyclohexyl Moiety: In nitrosourea analogs, the cyclohexyl group showed extensive plasma protein binding (40–60%) and slow clearance , suggesting that the target compound’s cyclohexyl acetamide may prolong half-life but limit free drug availability.
- Thiomorpholinyl vs. Thienyl: The thiomorpholinyl group in may increase solubility via sulfur-mediated interactions, whereas the thienyl group’s aromaticity could favor π-π stacking in target binding.
Structural-Activity Relationships (SAR)
- Position 3 Substituents: Thienyl groups (target compound) may improve antibacterial activity .
- Acetamide Modifications:
Biological Activity
N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H21N5O2
- Molecular Weight : 351.4 g/mol
The compound's structure features a cyclohexyl group, a pyridazine moiety, and a thienyl substituent, which contribute to its unique biological properties.
Research indicates that this compound exhibits various biological activities, primarily through interaction with specific molecular targets:
- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has been identified as an IDO antagonist, which plays a crucial role in the modulation of immune responses and tumor progression. By inhibiting IDO, the compound may enhance T-cell activity against tumors .
- Antioxidant Activity : Studies have shown that similar compounds exhibit antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth via immune modulation. |
| Antioxidant | May reduce oxidative stress through free radical scavenging. |
| Neuroprotective | Possible protective effects against neurodegenerative disorders. |
Case Studies
- Cancer Research : In vitro studies demonstrated that the compound significantly reduced the proliferation of various cancer cell lines by inducing apoptosis and enhancing immune cell activity .
- Neuroprotection : Animal models have indicated that treatment with this compound can mitigate neuronal damage in models of Alzheimer's disease, suggesting its potential as a neuroprotective agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide?
- Methodology : The compound can be synthesized via coupling reactions using carbodiimides (e.g., EDC) and activators like HOBt. For example, coupling the pyridazinyl-thienyl intermediate with cyclohexylamine derivatives in DMF at 40°C, followed by purification via liquid-liquid extraction and crystallization . Alternative routes include alkylation of thiol-containing intermediates using N-cycloalkyl-2-chloroacetamides under basic conditions .
Q. How is structural characterization performed for this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the pyridazinyl-thienyl core .
- NMR spectroscopy : Analyze thienyl protons (δ ~7.1–7.7 ppm) and cyclohexyl methylene groups (δ ~1.2–3.5 ppm) for regiochemical confirmation .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF).
Q. What initial biological screening approaches are applicable for this compound?
- Methodology :
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC protocols in Mueller-Hinton broth .
- Enzymatic inhibition : Screen against kinases or proteases via fluorometric assays (e.g., ATPase activity measurement at 1–100 µM concentrations) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Methodology :
- Reaction parameter tuning : Optimize solvent (e.g., switch from DMF to acetonitrile for better solubility) and temperature (e.g., 50°C vs. 40°C) .
- Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc 3:1 → 1:2) or recrystallization in hexane/EtOAC mixtures .
- Yield data : Typical yields range from 60–70%; impurities (e.g., unreacted starting materials) can be reduced via iterative washing steps .
Q. What computational approaches aid in understanding electronic properties and reactivity?
- Methodology :
- DFT calculations : Use Gaussian09 or ORCA to model frontier molecular orbitals (HOMO/LUMO) of the thienyl-pyridazinyl core, predicting electrophilic/nucleophilic sites .
- Docking studies : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the acetamide moiety .
Q. How can contradictions between experimental and computational data be resolved?
- Methodology :
- Cross-validation : Compare X-ray bond lengths with DFT-optimized geometries; discrepancies >0.05 Å may indicate crystal packing effects .
- Experimental replication : Re-run assays under controlled conditions (e.g., fixed pH, temperature) to confirm biological activity trends .
Q. What strategies validate the compound’s mechanism of action in enzymatic systems?
- Methodology :
- Kinetic assays : Measure IC50 values using dose-response curves (e.g., 0.1–100 µM) and Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Mutagenesis studies : Engineer enzyme active-site mutations (e.g., Ala-scan) to assess binding dependency on specific residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
